molecular formula C15H16F7NO4 B7756339 2,2,3,3-Tetrafluoropropyl 2-((2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl)amino)acetate

2,2,3,3-Tetrafluoropropyl 2-((2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl)amino)acetate

Cat. No.: B7756339
M. Wt: 407.28 g/mol
InChI Key: IOMWOUPPBPWIEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3-Tetrafluoropropyl 2-((2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl)amino)acetate is a complex organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high reactivity and stability. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoropropyl 2-((2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl)amino)acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,2,3,3-tetrafluoropropanol with 2-(2-methoxyethoxy)-5-(trifluoromethyl)aniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient and cost-effective production of the compound. Key factors in the industrial production include the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoropropyl 2-((2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl)amino)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction may produce fluorinated alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2,2,3,3-Tetrafluoropropyl 2-((2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl)amino)acetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2,2,3,3-Tetrafluoropropyl 2-((2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl)amino)acetate exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,2,3,3-Tetrafluoropropyl 2-((2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl)amino)acetate is unique due to the presence of both fluorine atoms and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2,2,3,3-tetrafluoropropyl 2-[2-(2-methoxyethoxy)-5-(trifluoromethyl)anilino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F7NO4/c1-25-4-5-26-11-3-2-9(15(20,21)22)6-10(11)23-7-12(24)27-8-14(18,19)13(16)17/h2-3,6,13,23H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMWOUPPBPWIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C(F)(F)F)NCC(=O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.